BenchChemオンラインストアへようこそ!

(R)-Apomorphine Succinyl-α-cyclodextin

Dopamine Receptor Agonist Enantiomeric Purity Parkinson's Disease Research

(R)-Apomorphine Succinyl-α-cyclodextin is a host-guest inclusion complex composed of the dopamine D1/D2 receptor agonist (R)-apomorphine and a chemically modified succinyl-α-cyclodextrin carrier. The native cyclodextrin is functionalized with succinyl groups (carboxyl moieties) to enhance hydrophilicity and introduce ionic character.

Molecular Formula C₁₇H₁₇NO₂·C₄₀H₆₄O₃₃
Molecular Weight 267.32107292
Cat. No. B1158890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Apomorphine Succinyl-α-cyclodextin
Molecular FormulaC₁₇H₁₇NO₂·C₄₀H₆₄O₃₃
Molecular Weight267.32107292
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Apomorphine Succinyl-α-cyclodextin: Dopamine Agonist Complex for Chiral Research and Drug Delivery


(R)-Apomorphine Succinyl-α-cyclodextin is a host-guest inclusion complex composed of the dopamine D1/D2 receptor agonist (R)-apomorphine and a chemically modified succinyl-α-cyclodextrin carrier . The native cyclodextrin is functionalized with succinyl groups (carboxyl moieties) to enhance hydrophilicity and introduce ionic character . This complex is primarily used as a research reference standard and in drug delivery investigations where the R-enantiomer's specific dopaminergic activity is required [1]. (R)-apomorphine is the clinically active enantiomer for Parkinson's disease, while the S-isomer is inactive or antidopaminergic [1].

Why (R)-Apomorphine Succinyl-α-cyclodextin Cannot Be Substituted by Generic Apomorphine or Other Cyclodextrin Complexes


Substituting (R)-Apomorphine Succinyl-α-cyclodextin with generic apomorphine hydrochloride or even other apomorphine-cyclodextrin complexes introduces quantifiable risks. Apomorphine exhibits stereospecific pharmacology; the R-enantiomer is a potent dopamine agonist (IC50 20 nM at presynaptic receptors), while the S-enantiomer lacks intrinsic activity and can antagonize the R-form [1]. Furthermore, the choice of cyclodextrin profoundly influences complex stability and solubility. Succinyl-α-cyclodextrin's smaller cavity (4.7–5.3 Å vs. 6.0–6.5 Å for β-cyclodextrin) and anionic carboxyl groups create a distinct host-guest interaction profile that cannot be replicated by neutral or larger cyclodextrins , directly impacting solubility, stability, and chiral recognition.

Quantitative Differentiation of (R)-Apomorphine Succinyl-α-cyclodextin: Evidence-Based Selection Guide


Enantiomeric Activity Specificity: R-Apomorphine vs. S-Apomorphine at Dopamine Receptors

(R)-Apomorphine Succinyl-α-cyclodextin delivers the active R-enantiomer, which inhibits [3H]dopamine release with an IC50 of 20 nM. In contrast, S(+)-apomorphine, a potential impurity or alternative, is completely inactive at concentrations up to 1 µM and acts as an antagonist, producing a 5-fold rightward shift in the R-apomorphine dose-response curve [1]. This demonstrates that even small enantiomeric contamination can neutralize the desired pharmacological effect.

Dopamine Receptor Agonist Enantiomeric Purity Parkinson's Disease Research

Host Cavity Size Optimization: α-Cyclodextrin vs. β-Cyclodextrin for Small Guest Molecules

The succinyl-α-cyclodextrin host provides a smaller hydrophobic cavity (4.7–5.3 Å internal diameter) compared to the more common β-cyclodextrin (6.0–6.5 Å) . This structural difference ensures a tighter, more geometrically complementary fit for the relatively compact apomorphine molecule (MW 267.3 g/mol), potentially leading to a higher association constant and improved protection of the labile catechol moiety from oxidation.

Cyclodextrin Chemistry Inclusion Complex Molecular Recognition

Enhanced Solubility and Ionization via Succinyl Functionalization

Succinyl-α-cyclodextrin is functionalized with carboxyl groups, enhancing water solubility and providing pH-dependent ionization compared to native or simple alkylated cyclodextrins . While direct solubility data for the apomorphine complex is proprietary, the general property of succinyl-modified cyclodextrins to markedly improve the aqueous solubility of hydrophobic drugs is well-established . This contrasts with apomorphine hydrochloride, which has a limited saturated solubility of ~20 mg/mL at room temperature [1].

Cyclodextrin Derivative Aqueous Solubility Drug Formulation

Differential Chiral Recognition Among Cyclodextrins for Apomorphine Enantiomers

A study screening seven neutral and charged cyclodextrins for enantioselectivity on R,S-apomorphine found that the choice of cyclodextrin critically determines chiral resolution [1]. Sulfobutylether-β-cyclodextrin offered the best resolution among those tested, but produced multiple complex species, highlighting the complexity of apomorphine-cyclodextrin interactions [1]. This demonstrates that chiral recognition by cyclodextrins is highly unpredictable and depends on the specific derivative chemistry, implying that succinyl-α-cyclodextrin provides a unique, non-interchangeable chiral binding environment distinct from other cyclodextrins.

Chiral Separation Enantioselectivity Capillary Electrophoresis

Primary Application Scenarios for (R)-Apomorphine Succinyl-α-cyclodextin


Chiral Reference Standard for Dopamine Receptor Pharmacological Assays

This complex is ideally suited as a high-purity source of the active (R)-apomorphine enantiomer for in vitro binding and functional activity assays. Given the stark pharmacological difference between enantiomers (IC50 20 nM for R vs. inactive/antagonist for S) [1], the enantiomeric integrity provided by the cyclodextrin complex is critical for reproducible dose-response experiments, outperforming simple apomorphine salts that are more susceptible to racemization or contamination. [1]

Development of Stabilized Aqueous Formulations for Apomorphine Delivery

Procurement for formulation development leverages the enhanced solubility and protective encapsulation of apomorphine within the succinyl-α-cyclodextrin cavity. As apomorphine autoxidizes rapidly in solution (half-life ~39 min at pH 7.4) [2], the tight-fitting α-CD cavity (4.7–5.3 Å) can physically shield the catechol group, improving shelf-life and enabling the exploration of novel liquid dosage forms that are unattainable with the free base. [2]

Investigating Structure-Activity Relationships of Cyclodextrin-Drug Complexes

Researchers engaged in host-guest chemistry and drug delivery science can utilize this specific complex to study the impact of carrier structure on drug loading, release kinetics, and stability. The unique combination of a small cavity (α-CD) and pH-responsive anionic charges (succinyl groups) provides a model system that is chemically distinct from the more common β-cyclodextrin or hydroxypropyl-β-cyclodextrin complexes, allowing for the systematic investigation of how carrier architecture influences the biopharmaceutical properties of a clinically relevant dopamine agonist.

Quote Request

Request a Quote for (R)-Apomorphine Succinyl-α-cyclodextin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.